molecular formula C18H24FNO4 B2518614 2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid CAS No. 644982-65-0

2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid

Katalognummer: B2518614
CAS-Nummer: 644982-65-0
Molekulargewicht: 337.391
InChI-Schlüssel: LKBPNHJWWQOLDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a piperidine-based derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, a 3-fluorophenyl substituent at the 4-position of the piperidine ring, and an acetic acid moiety. The Boc group enhances solubility and stability during synthetic processes, while the 3-fluorophenyl group introduces steric and electronic effects that influence biological interactions . The acetic acid functionality enables further derivatization, making it a versatile intermediate in drug discovery, particularly for protease inhibitors or soluble epoxide hydrolase (sEH) modulators .

Eigenschaften

IUPAC Name

2-[4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-9-7-18(8-10-20,12-15(21)22)13-5-4-6-14(19)11-13/h4-6,11H,7-10,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBPNHJWWQOLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the tert-Butoxycarbonyl Group: The Boc group is introduced to the piperidine ring using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3-Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

    Formation of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction, typically using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of derivatives of 2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid in anticancer applications. For instance, compounds based on similar scaffolds have been tested against various cancer cell lines, demonstrating significant inhibition rates. In one study, compounds with structural similarities exhibited inhibition values of up to 84% against leukemia cell lines, suggesting that modifications to the piperidine structure can enhance anticancer properties .

Neuropharmacology

The piperidine derivatives are known for their neuropharmacological effects. Research has indicated that compounds with similar structures can act as modulators of neurotransmitter systems, particularly in addressing conditions like depression and anxiety. The presence of the fluorophenyl group may enhance binding affinity to specific receptors, thus providing a basis for further exploration in treating neurological disorders.

Synthesis and Derivative Development

The synthesis of 2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid involves several steps, including the protection of amines and the introduction of the fluorophenyl group. This compound serves as a precursor for synthesizing more complex molecules that may exhibit enhanced biological activities or improved pharmacokinetic properties.

Case Study: Derivative Synthesis

In a recent study, researchers synthesized various derivatives of this compound to evaluate their biological activities against a panel of cancer cell lines. The derivatives were tested using protocols established by the National Cancer Institute (NCI), which included single-dose assays across multiple human cancer cell lines . The results indicated that certain modifications significantly improved anticancer efficacy.

Potential in Drug Design

The unique structure of 2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid allows it to serve as a scaffold for drug design. Its ability to interact with various biological targets makes it an attractive candidate for further investigation in drug development programs.

Structure-Activity Relationship (SAR) Studies

Ongoing SAR studies aim to elucidate how changes in the molecular structure affect biological activity. By systematically modifying different parts of the molecule, researchers hope to identify optimal configurations that maximize therapeutic effects while minimizing side effects.

Wirkmechanismus

The mechanism of action of 2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, synthetic yields, and physicochemical properties.

Substituent Variations on the Aromatic Ring

Table 1: Key Analogs with Aromatic Substituent Modifications
Compound Name Substituent Molecular Formula Molecular Weight Synthesis Yield Key Properties/Applications Reference
Target Compound (3-fluorophenyl) 3-F C₁₈H₂₃FNO₄ 336.38 g/mol Not Reported Potential sEH inhibition, derivatization
9a () 4-acetylphenyl C₁₆H₂₁NO₄ 291.34 g/mol 45% sEH inhibitor candidate
9b () 4-cyanophenyl C₁₅H₁₈N₂O₃ 274.32 g/mol 65% Higher yield due to electron-withdrawing CN group
9c () Boc-protected C₁₉H₂₇NO₆ 365.42 g/mol 39% Lower yield due to steric Boc group
2-[1-Boc-4-(4-CF₃-phenyl)piperidin-4-yl]acetic acid () 4-CF₃-phenyl C₁₉H₂₃F₃NO₄ 386.39 g/mol Not Reported Enhanced lipophilicity from CF₃ group
2-[1-Boc-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid () 4-OCH₃-phenyl C₁₉H₂₇NO₅ 349.42 g/mol Not Reported Increased electron density from OCH₃

Key Observations :

  • Electron-withdrawing groups (e.g., CN in 9b) improve reaction yields (65%) compared to bulky Boc (39%) or acetyl (45%) groups .
  • Fluorine vs. Trifluoromethyl : The 3-fluorophenyl group in the target compound likely offers moderate lipophilicity, while the 4-CF₃ analog () exhibits higher metabolic stability due to the strong electron-withdrawing CF₃ group .

Modifications on the Piperidine Ring and Acetic Acid Moiety

Table 2: Analogs with Piperidine/Acetic Acid Modifications
Compound Name Structural Variation Molecular Formula Molecular Weight Key Properties Reference
2-(1-Boc-3,3-difluoropiperidin-4-yl)acetic acid () 3,3-difluoropiperidine C₁₂H₁₉F₂NO₄ 279.28 g/mol Conformational rigidity from difluorine
2-(1-Boc-4-methylpiperidin-3-yl)acetic acid () 4-methylpiperidine C₁₃H₂₃NO₄ 265.33 g/mol Steric hindrance from methyl group
2-[4-(1-Boc-piperidin-4-yl)phenyl]acetic acid () Phenyl linker between piperidine and acetic acid C₁₈H₂₅NO₄ 319.40 g/mol Extended conjugation for target binding
2-((1-Boc-piperidin-4-yl)amino)acetic acid () Amino linker instead of direct attachment C₁₂H₂₂N₂O₄ 258.31 g/mol Improved solubility from amino group

Key Observations :

  • Methyl groups () increase steric hindrance, which may reduce off-target interactions but complicate synthesis .
  • Phenyl linkers () extend molecular conjugation, useful for binding to hydrophobic enzyme pockets .

Biologische Aktivität

2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid, with the CAS number 644982-65-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects and mechanisms of action.

  • Molecular Formula : C18H24FNO4
  • Molecular Weight : 337.39 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a 3-fluorophenyl moiety, which may influence its biological activity.

Biological Activity

The biological activity of 2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid has been explored in various studies, particularly focusing on its role as a pharmacological agent.

Pharmacological Effects

  • Antitumor Activity : Recent studies have indicated that compounds with similar structures exhibit antiproliferative effects in cancer cell lines. For instance, analogs of this compound have shown increased activity against breast cancer cell lines, suggesting that it may possess anticancer properties .
  • RBP4 Antagonism : The compound's structural features suggest potential interactions with retinol-binding protein 4 (RBP4), which is implicated in metabolic disorders and visual cycle modulation. Compounds targeting RBP4 have demonstrated the ability to reduce circulating plasma levels significantly, thereby impacting related biological pathways .
  • Neuropharmacological Potential : Given the piperidine structure, there is a possibility of neuropharmacological effects, similar to other piperidine derivatives known for their activity on neurotransmitter systems .

Case Studies and Research Findings

Research has focused on the structure-activity relationship (SAR) of related compounds to elucidate the mechanisms by which they exert their biological effects. Here are some key findings:

StudyFindings
Study on Antitumor ActivityDemonstrated that analogs with similar piperidine structures showed significant antiproliferative effects in MDA-MB-231 breast cancer cells .
RBP4 Binding StudiesHighlighted the potential for compounds to lower serum RBP4 levels, which could be beneficial in treating conditions like diabetes and age-related macular degeneration .
Neuropharmacological StudiesSuggested that modifications in the piperidine ring can enhance interaction with neurotransmitter receptors, potentially leading to improved therapeutic profiles .

Q & A

Basic: How can researchers optimize the synthesis yield of 2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid?

Answer:
Synthesis optimization involves multi-step reactions with precise control of:

  • Temperature : Maintain 0–5°C during Boc protection to minimize side reactions (e.g., tert-butoxycarbonyl group hydrolysis) .
  • Solvent selection : Use polar aprotic solvents (e.g., DCM or THF) for intermediates to enhance solubility and reaction efficiency .
  • Catalysts : Employ coupling agents like HATU or DCC for amide bond formation, ensuring >90% conversion efficiency .
    Post-synthesis, purify via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the compound with ≥95% purity .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify the tert-butoxycarbonyl group (δ ~1.4 ppm for tert-butyl protons) and 3-fluorophenyl aromatic signals (δ ~7.0–7.5 ppm) .
  • HPLC : Perform reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>98%) and detect trace impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z: ~349.16 for [M+H]+^+) .

Advanced: How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under acidic or basic conditions?

Answer:
The Boc group provides steric protection to the piperidine nitrogen but is labile under:

  • Acidic conditions : Cleaved with TFA (20% in DCM) at 25°C, releasing CO2_2 and forming the free amine .
  • Basic conditions : Stable in mild bases (pH <10) but degrades in strong bases (e.g., NaOH), leading to piperidine ring deprotection .
    Methodological note : Monitor Boc stability via TLC (Rf shift) or 19^{19}F NMR to track fluorine retention during reactions .

Advanced: What strategies mitigate reactivity conflicts between the 3-fluorophenyl group and acetic acid moiety during functionalization?

Answer:

  • Protection of the acetic acid : Convert to methyl ester (using MeOH/H+^+) before introducing electrophilic reagents to the fluorophenyl ring .
  • Regioselective coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to modify the fluorophenyl ring while preserving the acetic acid group .
  • pH control : Maintain neutral conditions (pH 6–8) to prevent acid-catalyzed side reactions (e.g., ester hydrolysis) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:
Yield discrepancies often arise from:

  • Impurity profiles : Compare HPLC traces from different protocols; optimize column conditions (e.g., ion-pair reagents) to separate co-eluting byproducts .
  • Reagent purity : Use freshly distilled DCM to avoid moisture-induced Boc deprotection, which reduces yields by ~15% .
  • Scaling effects : Pilot small-scale reactions (<1 mmol) before scaling up; microfluidic reactors improve mixing efficiency for higher yields .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) via the fluorophenyl and acetic acid motifs .
  • DFT calculations : Assess electronic effects of the fluorine substituent on piperidine ring conformation (B3LYP/6-31G* basis set) .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability in lipid bilayers, critical for blood-brain barrier penetration studies .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., TFA) .
  • First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How does the fluorophenyl substituent affect the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity : The 3-fluorophenyl group increases logP by ~1.2 units, enhancing membrane permeability (measured via PAMPA assay) .
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation; assess using liver microsome assays (e.g., t1/2_{1/2} >60 min in human microsomes) .
  • Solubility : The acetic acid moiety improves aqueous solubility (≥2 mg/mL at pH 7.4), critical for in vivo studies .

Basic: What are the best practices for long-term storage of this compound?

Answer:

  • Temperature : Store at –20°C in airtight, amber vials to prevent light-induced degradation .
  • Desiccant : Include silica gel packs to avoid hydrolysis of the Boc group .
  • Solvent : Dissolve in anhydrous DMSO (10 mM stock) for biological assays; avoid freeze-thaw cycles .

Advanced: How can researchers validate the compound’s stability in biological assay buffers?

Answer:

  • Incubation studies : Incubate in PBS (pH 7.4) at 37°C for 24h; analyze via LC-MS to detect degradation products (<5% degradation acceptable) .
  • Fluorine NMR : Track 19^{19}F signal integrity to confirm fluorophenyl group stability under assay conditions .
  • Circular Dichroism (CD) : Monitor conformational changes in phosphate buffers to ensure target binding efficacy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.